Emtricitabine Tenofovir Alfenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emtricitabine Tenofovir Alafenamide is a combination of two antiretroviral medications used primarily for the treatment and prevention of HIV-1 infection. Emtricitabine is a nucleoside reverse transcriptase inhibitor (NRTI), while Tenofovir Alafenamide is a prodrug of Tenofovir, also an NRTI. This combination is known for its high efficacy and improved safety profile, particularly in terms of renal and bone health .
Synthetic Routes and Reaction Conditions:
Emtricitabine: The synthesis of Emtricitabine involves the fluorination of cytidine, followed by the formation of a thiacytidine ring.
Tenofovir Alafenamide: The synthesis of Tenofovir Alafenamide involves the esterification of Tenofovir with an alanine derivative.
Industrial Production Methods:
- The industrial production of these compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The processes are designed to be cost-effective and scalable, often involving continuous flow chemistry and advanced purification techniques .
Types of Reactions:
Oxidation: Both Emtricitabine and Tenofovir Alafenamide can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. .
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for Emtricitabine due to the presence of the fluorine atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products:
Scientific Research Applications
Emtricitabine Tenofovir Alafenamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Employed in research on viral replication and the development of antiviral therapies.
Medicine: Widely used in clinical trials and studies focused on HIV treatment and prevention.
Industry: Utilized in the pharmaceutical industry for the development and production of antiretroviral medications
Mechanism of Action
Emtricitabine and Tenofovir Alafenamide work by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of HIV. Emtricitabine is incorporated into the viral DNA, causing chain termination. Tenofovir Alafenamide, once converted to Tenofovir, also inhibits reverse transcriptase by competing with natural nucleotides, leading to the termination of the DNA chain .
Comparison with Similar Compounds
Emtricitabine and Tenofovir Disoproxil Fumarate: Another combination used for HIV treatment, known for its efficacy but with a higher risk of renal and bone toxicity.
Bictegravir, Emtricitabine, and Tenofovir Alafenamide: A combination that includes an integrase inhibitor, offering a complete regimen for HIV treatment.
Rilpivirine, Emtricitabine, and Tenofovir Alafenamide: Another combination used for HIV treatment, particularly in patients with resistance to other therapies.
Uniqueness:
- Emtricitabine Tenofovir Alafenamide is unique due to its improved safety profile, particularly in terms of renal and bone health, compared to other similar compounds. It offers high efficacy with fewer side effects, making it a preferred choice for many patients .
Properties
Molecular Formula |
C30H39FN9O8PS |
---|---|
Molecular Weight |
735.7 g/mol |
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R)-1-[6-[[[5-fluoro-1-[(2S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2-oxopyrimidin-4-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C30H39FN9O8PS/c1-18(2)46-29(42)20(4)38-49(44,48-21-8-6-5-7-9-21)17-45-19(3)10-39-16-36-25-27(34-15-35-28(25)39)33-14-32-26-22(31)11-40(30(43)37-26)23-13-50-24(12-41)47-23/h5-9,11,15-16,18-20,23-24,41H,10,12-14,17H2,1-4H3,(H,38,44)(H,32,37,43)(H,33,34,35)/t19-,20+,23?,24+,49?/m1/s1 |
InChI Key |
UGRUJYLGNJFEFR-BGNKDNLZSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CS[C@H](O4)CO)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC5=CC=CC=C5 |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=NC(=O)N(C=C3F)C4CSC(O4)CO)OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.